molecular formula C19H19N3O3S2 B2840654 N-(3,4-dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021218-64-3

N-(3,4-dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2840654
CAS RN: 1021218-64-3
M. Wt: 401.5
InChI Key: VTEAHIOVXVVTOF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated for their corrosion inhibition properties. For example, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising corrosion prevention efficiencies in acidic and mineral oil media, highlighting their potential as corrosion inhibitors in various industrial applications (Yıldırım & Cetin, 2008).

Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar in structure to the queried molecule, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, particularly KX2-391, have shown selective inhibition of the Src substrate binding site, offering a pathway to better understand the role of pyridine ring and N-benzyl substitution in kinase inhibition and anticancer activity (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Certain acetamide derivatives incorporating antipyrine moiety have been utilized as key intermediates in the synthesis of various heterocycles, showing significant antimicrobial properties. This suggests the potential of acetamide derivatives in developing new antimicrobial agents (Bondock et al., 2008).

Antitumor Evaluation

N-substituted-2-amino-1,3,4-thiadiazoles, through various synthetic pathways involving acetamide derivatives, have been evaluated for their antitumor and antioxidant activities. These compounds have shown promising results, indicating their potential in the development of new antitumor agents (Hamama et al., 2013).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-24-16-4-3-14(9-17(16)25-2)21-18(23)10-15-12-27-19(22-15)26-11-13-5-7-20-8-6-13/h3-9,12H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEAHIOVXVVTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

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